molecular formula C14H19ClN2O2 B11157114 2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide

2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide

Cat. No.: B11157114
M. Wt: 282.76 g/mol
InChI Key: ZVFZXHXYLWBUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a chloro group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 3-[(2-methylpropyl)amino]-3-oxopropanoic acid.

    Amide Formation: The key step involves the formation of the amide bond. This is achieved by reacting 2-chlorobenzoyl chloride with 3-[(2-methylpropyl)amino]-3-oxopropanoic acid in the presence of a base, such as triethylamine, under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.

    Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane, and bases like triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran, and controlled temperature conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water, and acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival.

    Binding Interactions: The compound’s binding interactions with its targets can lead to inhibition or activation of specific biological functions, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine: This compound shares a similar structural motif but differs in the presence of a nitro group instead of an amide group.

    2-chloro-N-(2-methylpropyl)pyrimidin-4-amine: This compound has a pyrimidine ring instead of a benzene ring, leading to different chemical properties and applications.

Uniqueness

    Structural Features: The presence of both a chloro group and an amide group in 2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide provides unique reactivity and binding properties.

    Applications: Its specific structure makes it suitable for applications in medicinal chemistry and materials science, where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-chloro-N-[3-(2-methylpropylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C14H19ClN2O2/c1-10(2)9-17-13(18)7-8-16-14(19)11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

ZVFZXHXYLWBUIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.